Methyl 2-(acetyloxy)-4-hydroxybutanoate
Description
Methyl 2-(acetyloxy)-4-hydroxybutanoate is an ester derivative of butanoic acid featuring both acetyloxy and hydroxyl functional groups. The compound’s structure includes a four-carbon chain with esterification at position 2 (acetyloxy group) and a hydroxyl group at position 2. This dual functionality confers unique physicochemical properties, such as intermediate polarity and reactivity, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-hydroxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-5(9)12-6(3-4-8)7(10)11-2/h6,8H,3-4H2,1-2H3 |
InChI Key |
YSGZCFNKXYURQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCO)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Acetyloxy vs. Acetamido Groups: this compound’s acetyloxy group (ester) contrasts with the acetamido (amide) group in Methyl 4-acetamido-2-hydroxybenzoate. The latter’s aromatic ring enhances stability but reduces solubility compared to the aliphatic chain of the target compound .
- Aromatic vs. Aliphatic Backbones: Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate contains a methoxyphenoxy aromatic moiety, increasing electronic delocalization and lipophilicity, whereas this compound’s aliphatic chain favors hydrogen bonding and aqueous miscibility .
- Amino Group Influence: The amino group in 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate introduces basicity, enabling interactions with biological targets (e.g., enzymes), unlike the neutral hydroxyl and acetyloxy groups in the target compound .
Reactivity and Stability
- Hydrolysis Sensitivity: The acetyloxy group in this compound is more prone to hydrolysis under basic conditions compared to the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate, which resists hydrolysis due to amide bond stability .
- Oxidative Stability: The absence of aromatic rings in the target compound reduces susceptibility to oxidation compared to Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate, where the formyl group and methoxyphenoxy moiety may undergo redox reactions .
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